4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-chloropropionyl)-
Description
The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-chloropropionyl)- is a dihydroquinazolinone derivative characterized by a bicyclic quinazolinone core fused with a partially saturated six-membered ring (2,3-dihydro structure). The substituents at positions 1 and 3 of the quinazolinone scaffold include a 3-chloropropionyl group and a p-bromophenyl moiety, respectively.
The 4(1H)-quinazolinone framework is distinct from the more common 4(3H)-quinazolinones due to the keto group's position and hydrogen bonding patterns, which influence molecular planarity and intermolecular interactions .
Synthetic routes for related dihydroquinazolinones typically involve cyclocondensation of substituted benzamides with orthoesters or aldehydes under acidic conditions, as demonstrated in the synthesis of menthoxycarbonyl-substituted dihydroquinazolinones . However, the exact synthetic protocol for this compound remains unspecified in the available literature.
Properties
CAS No. |
84770-69-4 |
|---|---|
Molecular Formula |
C17H14BrClN2O2 |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(3-chloropropanoyl)-2H-quinazolin-4-one |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-5-7-13(8-6-12)20-11-21(16(22)9-10-19)15-4-2-1-3-14(15)17(20)23/h1-8H,9-11H2 |
InChI Key |
IKRGBISAUYHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2N1C(=O)CCCl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-chloropropionyl)- is a synthetic compound belonging to the quinazolinone family, which is renowned for its diverse biological activities. This compound features a bicyclic structure with significant potential in medicinal chemistry due to its unique substituents—specifically a p-bromophenyl group and a 3-chloropropionyl moiety. The biological activity of quinazolinones has been extensively studied, revealing their roles in various therapeutic applications including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 4(1H)-quinazolinone is . The structural features of this compound are crucial for its biological activity:
| Feature | Description |
|---|---|
| Bicyclic Structure | Fused benzene and pyrimidine rings |
| Substituents | p-bromophenyl group and 3-chloropropionyl moiety |
| Reactivity | Involves nucleophilic substitutions and cyclization reactions |
Biological Activities
4(1H)-quinazolinone derivatives have demonstrated a broad spectrum of biological activities. Key findings include:
- Antimicrobial Activity : The presence of halogenated substituents enhances the lipophilicity and interaction with biological targets, contributing to significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies indicate that quinazolinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation, which is beneficial in treating conditions like arthritis .
- Antidiabetic and Antihypertensive Activities : Quinazolinones have also been explored for their effects on glucose metabolism and blood pressure regulation .
The mechanism by which 4(1H)-quinazolinone exerts its biological effects often involves interaction with specific enzymes or receptors. Molecular docking studies suggest strong binding affinities to key proteins involved in disease pathways, such as kinases related to cancer . In vitro assays have validated these interactions by measuring inhibition rates or changes in cellular activity.
Case Studies
Several studies have highlighted the therapeutic potential of quinazolinone derivatives:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Antibacterial Study : A series of synthesized quinazolinones exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
- Anti-inflammatory Research : Compounds derived from 4(1H)-quinazolinone showed promising results in reducing inflammatory markers in animal models of arthritis .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | Similar p-bromophenyl group | Antimicrobial properties |
| 2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Nitro group at position 3 | Anticancer activity |
| 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Chlorine substitution at position 2 | Anti-inflammatory effects |
Scientific Research Applications
Biological Activities
4(1H)-quinazolinone derivatives have been studied for their diverse biological activities, including:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. Studies indicate that specific derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The quinazolinone structure is associated with antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of 4(1H)-quinazolinone derivatives typically involves several key steps:
- Formation of the Quinazolinone Core : This is usually achieved through cyclization reactions involving anthranilic acid and other precursors.
- Substitution Reactions : The introduction of various substituents (e.g., p-bromophenyl and chloropropionyl groups) can be accomplished through nucleophilic substitution or electrophilic aromatic substitution methods.
The following table summarizes some notable derivatives and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-chloropropionyl)- | Bromine and chlorine substitutions | Anticancer, antimicrobial |
| 2-(4-Chlorophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | Chlorine substitution at position 4 | Anticancer and anti-inflammatory |
| 6-Methyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Nitro group at position 4 | Antimicrobial |
Case Studies
Several studies have documented the efficacy of 4(1H)-quinazolinone derivatives in various therapeutic contexts:
- Anticancer Research : A study published in Biochemical Pharmacology demonstrated that a specific derivative induced apoptosis in breast cancer cells through the activation of caspase pathways .
- Antimicrobial Studies : Research highlighted in the Journal of Medicinal Chemistry reported that some quinazolinone derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
- Anti-inflammatory Applications : Investigations into the anti-inflammatory effects of these compounds revealed significant reductions in inflammatory markers in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4(1H)-quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-chloropropionyl)- can be contextualized against the following analogs:
Table 1: Comparative Analysis of Key Quinazolinone Derivatives
Key Observations
Structural Variations and Physicochemical Properties: The p-bromophenyl group is a common feature in derivatives like Compound 1d and the target compound, contributing to π-π stacking interactions and metabolic stability. The 2,3-dihydro core reduces aromatic conjugation compared to fully unsaturated 4(3H)-quinazolinones (e.g., Compound 1d), which may decrease planarity and affect membrane permeability .
Spectral and Synthetic Differences: Compound 1d exhibits a lactam C=O stretch at 1,683 cm⁻¹ in IR, consistent with the 4(3H)-quinazolinone core, whereas dihydroquinazolinones (e.g., Compound 7) show similar lactam peaks but distinct NMR shifts due to reduced ring strain . Fungal-derived aniquinazolines demonstrate complex substitution patterns (e.g., isopropyl groups) that enhance bioactivity but complicate synthetic scalability compared to simpler aryl-substituted derivatives .
Preparation Methods
General Synthetic Approaches to 2,3-Disubstituted Quinazolinones
The synthesis of 2,3-disubstituted quinazolinones, including the target compound, often involves the following key steps:
- Starting Material: Anthranilic acid or anthranilamide is the common precursor.
- Formation of Benzoxazinone Intermediates: Anthranilic acid reacts with acyl chlorides or anhydrides to form benzoxazinone intermediates, which are crucial for subsequent substitution steps.
- Cyclization with Amines or Ketones: The benzoxazinone intermediate undergoes nucleophilic attack by amines or ketones, leading to cyclization and formation of the quinazolinone core.
- Acylation or Substituent Introduction: Further functionalization, such as acylation on nitrogen or substitution on the aromatic ring, introduces the desired groups like p-bromophenyl and 3-chloropropionyl moieties.
This general pathway is supported by multiple studies demonstrating the synthesis of various 2,3-disubstituted quinazolinones with different substituents (e.g., 4-chloro, 4-bromo, methyl, phenyl) using similar methodologies.
Alternative Synthetic Strategies
- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the condensation of anthranilic acid derivatives with orthoesters and amines, providing efficient routes to 2,3-disubstituted quinazolinones with high yields and reduced reaction times.
- Solvent-Free and Green Chemistry Approaches: Recent advances include solvent-free condensation of anthranilamide with ketones under acid catalysis (e.g., concentrated nitric or sulfuric acid) to afford dihydroquinazolinones in high yield, emphasizing environmentally friendly protocols.
- Catalyst-Assisted Methods: Use of catalysts such as starch sulfate or manganese dioxide has been reported to facilitate oxidative cyclization and amination steps, enhancing selectivity and yield.
Data Tables Summarizing Key Preparation Conditions
Q & A
Q. What are the common synthetic routes for preparing 4(1H)-quinazolinone derivatives like this compound?
Methodological Answer: The Niementowski synthesis is a classical route involving condensation of anthranilic acid derivatives with amides or equivalents. For this compound, modifications may include:
- Step 1: Reacting 3-(p-bromophenyl)propionamide with anthranilic acid derivatives under acidic conditions.
- Step 2: Introducing the 3-chloropropionyl group via nucleophilic acyl substitution. Optimization techniques like microwave-assisted synthesis (for faster reaction times) or metal catalysts (e.g., Pd for cross-coupling) can improve yields .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Key techniques include:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., p-bromophenyl and chloropropionyl groups) and hydrogen bonding patterns .
- Mass Spectrometry: HRMS to validate the molecular formula (e.g., C₁₉H₁₅BrClN₂O₂) .
- X-ray Crystallography: Resolves bond lengths, angles, and torsional strain (e.g., dihedral angles between the quinazolinone core and substituents) .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Solutions include:
- Metabolic Profiling: Use LC-MS to identify metabolites in plasma/liver microsomes.
- Formulation Optimization: Encapsulation in liposomes or PEGylation to enhance stability .
- Dose-Response Refinement: Adjust dosing regimens based on half-life data from pharmacokinetic models .
Q. How do substitutions at positions 2 and 3 influence pharmacological activity in quinazolinone derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Position 2 (chloropropionyl group): Enhances electrophilic reactivity, potentially targeting cysteine residues in enzymes (e.g., COX-2 in anti-inflammatory pathways) .
- Position 3 (p-bromophenyl): Improves lipophilicity and π-π stacking with hydrophobic enzyme pockets, critical for antimicrobial activity . Comparative assays with analogs (e.g., m-chlorophenyl or unsubstituted phenyl) can validate these effects .
Q. What crystallographic insights exist for similar quinazolinone derivatives?
Methodological Answer: X-ray studies of analogs (e.g., 3-(4-chlorophenyl)quinazolin-4(3H)-one) show:
- Planarity: The quinazolinone core is nearly planar, with slight distortions from substituent steric effects.
- Hydrogen Bonding: N-H···O interactions stabilize the lactam ring, influencing solubility and crystal packing . These insights guide co-crystallization experiments with target proteins (e.g., kinases) .
Q. How can researchers design derivatives with improved selectivity for specific biological targets?
Methodological Answer:
- Molecular Docking: Use software like MOE or AutoDock to model interactions with target active sites (e.g., bacterial DNA gyrase or inflammatory cytokines) .
- Fragment-Based Design: Replace the p-bromophenyl group with bioisosteres (e.g., thiophene) to reduce off-target effects .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors at position 1) using QSAR models .
Q. What analytical methods resolve purity and stability issues during synthesis?
Methodological Answer:
- HPLC-PDA: Detects impurities >0.1% using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- TLC-MS: Monitors reaction progress and identifies byproducts in real time .
- Stability Studies: Accelerated degradation under heat/humidity to identify labile groups (e.g., chloropropionyl hydrolysis) .
Q. How can target engagement be validated in anti-inflammatory pathways?
Methodological Answer:
- Biochemical Assays: Measure inhibition of COX-2 or LOX enzymes using fluorogenic substrates .
- Cellular Models: Use LPS-induced RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression via ELISA .
- In Vivo Validation: Murine carrageenan-induced paw edema models correlate dose-dependent efficacy with plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
